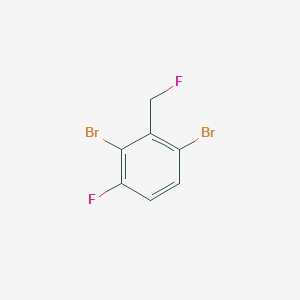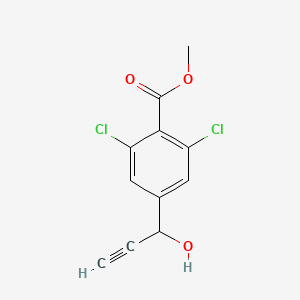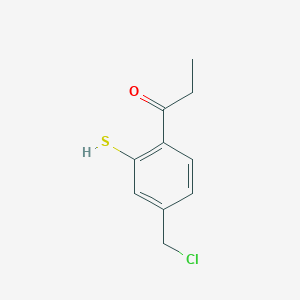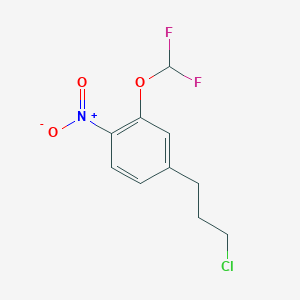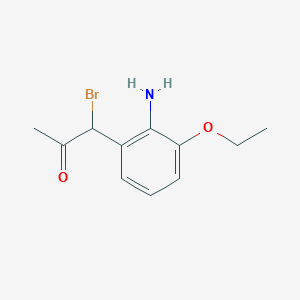
1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one is a chemical compound with a unique structure that includes an amino group, an ethoxy group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-3-ethoxyphenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to an alcohol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino and ethoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-3-methoxyphenyl)-1-bromopropan-2-one
- 1-(2-Amino-3-ethoxyphenyl)-1-chloropropan-2-one
- 1-(2-Amino-3-ethoxyphenyl)-1-iodopropan-2-one
Uniqueness
1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. Additionally, the ethoxy group provides distinct steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
1-(2-amino-3-ethoxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-9-6-4-5-8(11(9)13)10(12)7(2)14/h4-6,10H,3,13H2,1-2H3 |
Clave InChI |
XENIVKVUXDAQBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1N)C(C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)
![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)


